molecular formula C18H19NO6 B225421 N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No. B225421
M. Wt: 345.3 g/mol
InChI Key: SVZHCHXKVDXTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide, also known as BTM-1, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. BTM-1 is a benzamide derivative, and its unique chemical structure has led to investigations into its synthesis, mechanism of action, and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been shown to modulate the activity of certain receptors, including the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and can reduce inflammation in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells and to have neuroprotective effects in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide in lab experiments is its high purity and yield, which makes it a reliable research tool. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been shown to be effective in a range of experimental models, making it a versatile compound for researchers. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide derivatives with improved solubility and potency. Additionally, further investigations into the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide could lead to the development of new drugs targeting inflammatory and neurodegenerative diseases. Finally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide as a research tool in the study of cancer and other diseases warrants further investigation.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzyl chloride with sodium hydroxide to form the corresponding alcohol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final compound, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it a viable option for research applications.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been investigated for its potential use as a research tool in the study of various physiological and biochemical processes. It has been shown to have potential applications in the study of cancer, inflammation, and neurological disorders. N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been found to exhibit potent anti-inflammatory effects in vitro and in vivo, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H19NO6/c1-21-15-7-12(8-16(22-2)17(15)23-3)18(20)19-9-11-4-5-13-14(6-11)25-10-24-13/h4-8H,9-10H2,1-3H3,(H,19,20)

InChI Key

SVZHCHXKVDXTIC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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